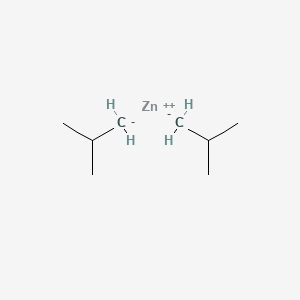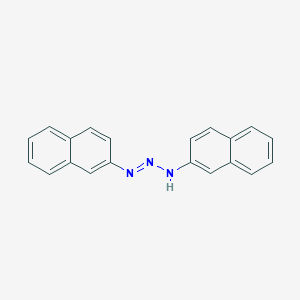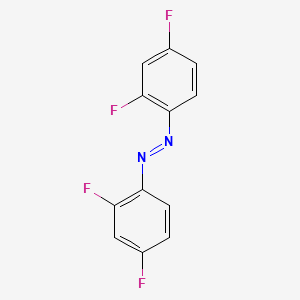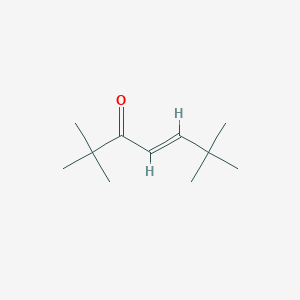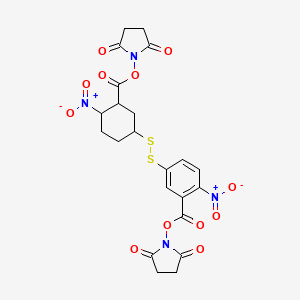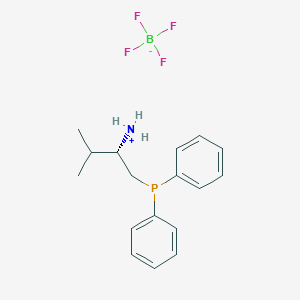
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical transformations, making it valuable in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate typically involves the reaction of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Various substituted phosphine derivatives
Aplicaciones Científicas De Investigación
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of chiral drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine ligand’s chiral nature allows for the selective formation of enantiomerically pure products, making it valuable in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
Triphenylphosphine: A commonly used phosphine ligand, but lacks the chiral properties of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate.
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis, but with a different structural framework.
Uniqueness
This compound is unique due to its specific chiral structure, which allows for high enantioselectivity in catalytic reactions. Its ability to form stable complexes with various metal centers makes it versatile and valuable in a wide range of chemical transformations.
Propiedades
Fórmula molecular |
C17H23BF4NP |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C17H22NP.BF4/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2-1(3,4)5/h3-12,14,17H,13,18H2,1-2H3;/q;-1/p+1/t17-;/m1./s1 |
Clave InChI |
IKQWXIAAMJQKMS-UNTBIKODSA-O |
SMILES isomérico |
[B-](F)(F)(F)F.CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

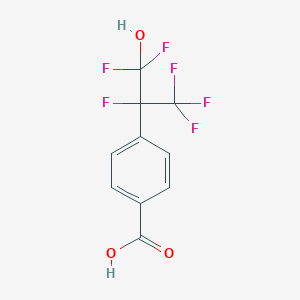
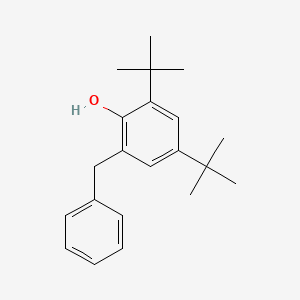
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
